(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile
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Overview
Description
“(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile” is a chiral compound with the following chemical structure:
C9H8F2O2
Preparation Methods
Synthetic Routes:: One synthetic route involves the Claisen-Schmidt condensation under basic conditions. The reaction proceeds between 2-aminobenzenethiol and β-oxodithioesters, leading to the formation of the target compound .
Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented. research in this area is ongoing, and further developments may provide more insights.
Chemical Reactions Analysis
Types of Reactions:: “(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile” can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Substitution: Nucleophilic substitution reactions can occur using appropriate nucleophiles (e.g., amines, thiols).
Scientific Research Applications
“(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile” finds applications in:
- Medicinal chemistry: It may serve as a scaffold for drug development due to its unique structure.
- Organic synthesis: Researchers explore its reactivity in various transformations.
- Industry: Potential applications in materials science or as intermediates for other compounds.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H8F2N2 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m1/s1 |
InChI Key |
FFVGEZOYAVLHJP-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CC#N)N |
Origin of Product |
United States |
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